molecular formula C7H7FS B1624423 Fluoromethyl phenyl sulfide CAS No. 60839-94-3

Fluoromethyl phenyl sulfide

Cat. No. B1624423
Key on ui cas rn: 60839-94-3
M. Wt: 142.2 g/mol
InChI Key: ZDJQWFUQFDIBLS-UHFFFAOYSA-N
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Patent
US09266857B2

Procedure details

To a stirred solution of (methylsulfinyl)benzene (23.0 g, 164 mmol) in chloroform (80 mL) under argon at room temperature was added diethylaminosulfur trifluoride (43.0 mL, 328 mmol) dropwise and the reaction mixture was stirred for 2 days at this temperature then at 60° C. overnight. The mixture was added dropwise to a stirred solution of saturated aqueous sodium hydrogen carbonate at 0° C. then extracted 3 times with dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated to give (fluoromethyl)(phenyl)sulfane (20.0 g, 86%) as a yellow oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.C(N(S(F)(F)[F:16])CC)C.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[F:16][CH2:1][S:2][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CS(=O)C1=CC=CC=C1
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 days at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
then extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FCSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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